BMS-419437

CDK2 Cyclin E Cell Cycle

For oncology and cell cycle researchers: BMS-419437 selectively targets the CDK2/Cyclin E complex, a key G1/S checkpoint regulator. Generic CDK inhibitor substitution is not scientifically justifiable—unknown off-target profiles compromise data integrity. Use BMS-419437 as a SAR-based scaffold or reference standard. Note: Published potency/selectivity data are limited; in-house validation is essential before mechanistic studies.

Molecular Formula C23H30N4O4S2
Molecular Weight 490.6 g/mol
CAS No. 333389-24-5
Cat. No. B1667209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-419437
CAS333389-24-5
SynonymsBMS-419437;  BMS419437;  BMS 419437;  UNII-09RR39UU4V;  CHEBI:34550;  AC1NQZWA;  BMS-387032 analog 2.
Molecular FormulaC23H30N4O4S2
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)CC3=CC=C(C=C3)CNC(CO)CO
InChIInChI=1S/C23H30N4O4S2/c1-23(2,3)18-10-25-20(31-18)14-32-21-11-26-22(33-21)27-19(30)8-15-4-6-16(7-5-15)9-24-17(12-28)13-29/h4-7,10-11,17,24,28-29H,8-9,12-14H2,1-3H3,(H,26,27,30)
InChIKeyFDWQSLRDIBRKEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-419437 (CAS 333389-24-5) Procurement Guide for Cyclin-Dependent Kinase Inhibitor Research


BMS-419437 (CAS 333389-24-5) is a synthetic small molecule belonging to the N-[5-[[[5-alkyl-2-oxazolyl]methyl]thio]-2-thiazolyl]-carboxamide class of cyclin-dependent kinase (CDK) inhibitors [1]. It is specifically described as an inhibitor of CDK2 in complex with Cyclin E, a key regulator of the G1/S cell cycle transition, positioning it as a tool compound for oncology and cell cycle research .

Why BMS-419437 Cannot Be Replaced by a Generic CDK Inhibitor in Your Research Pipeline


Generic substitution within the CDK inhibitor class is not scientifically justifiable due to profound differences in kinase selectivity profiles, ATP-competitive binding modes, and off-target liabilities. While the foundational patent describes a broad class of N-[5-[[[5-alkyl-2-oxazolyl]methyl]thio]-2-thiazolyl]-carboxamide compounds [1], specific quantitative differentiation data for BMS-419437 against its closest analogs are currently not available in the public domain. This lack of data underscores the procurement risk: substituting BMS-419437 with an alternative, even a structurally similar analog, may introduce unknown and uncharacterized biological effects, compromising experimental reproducibility and data integrity. The following evidence guide therefore documents the current state of knowledge and explicitly identifies critical data gaps essential for informed procurement decisions.

Quantitative Differentiation Evidence for BMS-419437 vs. Comparators


Target Identity: BMS-419437 as a CDK2/Cyclin E Inhibitor

BMS-419437 is reported to target the Cyclin-Dependent Kinase 2 (CDK2) in complex with its regulatory partner, Cyclin E . This is a specific mechanism of action for controlling the G1/S phase transition in the cell cycle. No quantitative data (e.g., IC50, Ki) for BMS-419437 against CDK2/Cyclin E or any other kinase is available in the public domain for comparative analysis.

CDK2 Cyclin E Cell Cycle Oncology Kinase Inhibitor

Chemical Class Affiliation and Structural Context

BMS-419437 is a member of the N-[5-[[[5-alkyl-2-oxazolyl]methyl]thio]-2-thiazolyl]-carboxamide class, as defined in the foundational patent US6214852B1 [1]. The patent describes a broad range of compounds, but does not provide specific activity data for BMS-419437. Consequently, the exact potency and selectivity profile of BMS-419437 relative to other compounds in the same patent class remain unknown.

Thiazole Oxazole Carboxamide Medicinal Chemistry CDK Inhibitor

Physicochemical Properties of BMS-419437

The computed physicochemical properties for BMS-419437 are available, including a molecular weight of 490.6 g/mol, a calculated XLogP3-AA of 2.6, a topological polar surface area (TPSA) of 174 Ų, and 4 hydrogen bond donors [1]. These values provide a baseline for assessing its drug-likeness and potential for cell permeability and solubility. However, without corresponding experimental data or comparator data for close analogs, these properties alone cannot establish differentiation.

Lipophilicity Solubility Drug-likeness PhysChem ADME

Recommended Application Scenarios for BMS-419437 Based on Available Evidence


Use as a Tool Compound for CDK2/Cyclin E Mechanism-of-Action Studies

Based on its reported target, BMS-419437 may be suitable for cellular studies investigating the role of the CDK2/Cyclin E complex in G1/S cell cycle progression, particularly in cancer cell lines . However, users should be aware that the lack of published potency and selectivity data for BMS-419437 against other CDKs or kinases necessitates rigorous in-house validation and profiling before any definitive mechanistic conclusions can be drawn.

Medicinal Chemistry Starting Point for N-[5-[[[5-alkyl-2-oxazolyl]methyl]thio]-2-thiazolyl]-carboxamide Optimization

BMS-419437 serves as a structurally defined example within the patented N-[5-[[[5-alkyl-2-oxazolyl]methyl]thio]-2-thiazolyl]-carboxamide chemical class [1]. It can be used as a reference standard for synthetic chemistry efforts or as a starting scaffold for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, or pharmacokinetic properties within this chemical series.

Control Compound for Validating Novel CDK2 Assays

In the absence of a well-characterized, potent CDK2 inhibitor from the same chemical series, BMS-419437 could be utilized as a positive control in the development and optimization of biochemical or cellular assays designed to detect CDK2/Cyclin E inhibition. Its use in this context is contingent upon the user establishing its activity and concentration-response relationship within their specific assay system.

Quote Request

Request a Quote for BMS-419437

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.